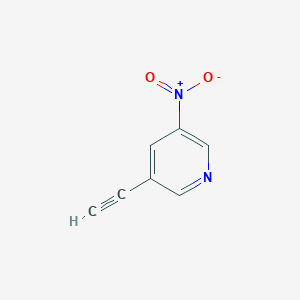

3-Ethynyl-5-nitropyridine

Descripción

3-Ethynyl-5-nitropyridine is a pyridine derivative characterized by a nitro group at the 5-position and an ethynyl (C≡CH) substituent at the 3-position. The ethynyl group confers unique electronic and steric properties, making the compound highly reactive in click chemistry, polymer synthesis, and as a ligand in coordination chemistry. The nitro group at the 5-position acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing nucleophilic or electrophilic attacks to specific positions. mass 152.153) suggest that similar nitration and functionalization strategies may apply .

Propiedades

Número CAS |

1211578-08-3 |

|---|---|

Fórmula molecular |

C7H4N2O2 |

Peso molecular |

148.12 g/mol |

Nombre IUPAC |

3-ethynyl-5-nitropyridine |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h1,3-5H |

Clave InChI |

XIFBZSQYHIGPDC-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=CC(=CN=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of nitropyridine derivatives are heavily influenced by substituent groups. Below is a comparative analysis of 3-Ethynyl-5-nitropyridine with structurally related compounds:

| Compound | Molecular Formula | Key Substituents | Electronic Effects | Key Applications |

|---|---|---|---|---|

| 3-Ethynyl-5-nitropyridine | C₇H₅N₂O₂ | Ethynyl (C≡CH), Nitro (NO₂) | Strong electron-withdrawing ethynyl group enhances ring activation for cycloadditions | Click chemistry, polymer precursors |

| 3-Ethyl-5-nitropyridine | C₇H₈N₂O₂ | Ethyl (CH₂CH₃), Nitro (NO₂) | Mild electron-donating ethyl group reduces ring activation | Intermediate in agrochemical synthesis |

| 2-(Ethylthio)-5-nitropyridine | C₇H₈N₂O₂S | Ethylthio (SCH₂CH₃), Nitro | Sulfur’s polarizability enables nucleophilic substitution reactions | Materials science, redox-active catalysts |

| 5-Chloro-2-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | Chloro (Cl), Methoxy (OCH₃) | Electron-withdrawing Cl and electron-donating OCH₃ create regioselective reactivity | Pharmaceutical intermediates |

| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | Chloro (Cl), Methyl (CH₃) | Steric hindrance from methyl group limits substitution at adjacent positions | Herbicide synthesis |

Reactivity in Nucleophilic and Electrophilic Reactions

- 3-Ethynyl-5-nitropyridine : The ethynyl group’s sp-hybridized carbon increases electron deficiency at the 3-position, favoring conjugate addition over direct nucleophilic substitution. For example, reactions with amines may proceed via Michael addition rather than aromatic substitution .

- 3-Ethyl-5-nitropyridine : The ethyl group’s inductive electron-donating effect reduces ring activation, leading to slower reaction kinetics in nucleophilic substitutions compared to its ethynyl counterpart .

- 2-(Ethylthio)-5-nitropyridine : The ethylthio group facilitates nucleophilic aromatic substitution (SNAr) at the 2-position due to sulfur’s leaving-group ability, a pathway less accessible in ethynyl derivatives .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.